molecular formula C11H10ClNO B1358607 1-[5-(2-Chlorophenyl)-2-furyl]methanamine CAS No. 1017427-47-2

1-[5-(2-Chlorophenyl)-2-furyl]methanamine

Cat. No.: B1358607
CAS No.: 1017427-47-2
M. Wt: 207.65 g/mol
InChI Key: QXAFMOCOHJXREB-UHFFFAOYSA-N
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Description

1-[5-(2-Chlorophenyl)-2-furyl]methanamine is an organic compound that features a furan ring substituted with a 2-chlorophenyl group and a methanamine group

Preparation Methods

The synthesis of 1-[5-(2-Chlorophenyl)-2-furyl]methanamine typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 5-(2-chlorophenyl)furan-2-carboxylic acid.

    Reduction: The carboxylic acid is reduced to the corresponding alcohol.

    Amination: The alcohol is then converted to the methanamine derivative through an amination reaction.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

1-[5-(2-Chlorophenyl)-2-furyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The furan ring and the chlorophenyl group can undergo substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-(2-Chlorophenyl)-2-furyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(2-Chlorophenyl)-2-furyl]methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[5-(2-Chlorophenyl)-2-furyl]methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[5-(2-chlorophenyl)furan-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6H,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAFMOCOHJXREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640660
Record name 1-[5-(2-Chlorophenyl)furan-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017427-47-2
Record name 1-[5-(2-Chlorophenyl)furan-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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